2-Amino-3-cyclobutylpropanoic acid is an organic compound with the molecular formula . It is a derivative of alanine, characterized by the substitution of a cyclobutyl group in place of the typical side chain. This compound is of interest in various fields, including biochemistry and medicinal chemistry, due to its unique structural properties and potential biological activities.
This compound can be classified as an amino acid, specifically a non-proteinogenic amino acid, due to its distinct structure that differs from standard amino acids found in proteins. It is typically synthesized in laboratory settings for research purposes, particularly in studies related to amino acid metabolism and protein synthesis.
The synthesis of 2-Amino-3-cyclobutylpropanoic acid generally involves several key steps:
The molecular structure of 2-Amino-3-cyclobutylpropanoic acid features a central carbon atom bonded to an amino group, a carboxylic acid group, and a cyclobutyl side chain. The structural formula can be represented as follows:
Key structural data include:
2-Amino-3-cyclobutylpropanoic acid can participate in various chemical reactions:
The mechanism of action for 2-Amino-3-cyclobutylpropanoic acid involves its interaction with specific enzymes and receptors within biological systems. As a substrate for enzymes involved in amino acid metabolism, it influences protein synthesis and degradation pathways. Additionally, it may modulate signaling pathways by interacting with various cellular receptors.
Relevant data includes:
2-Amino-3-cyclobutylpropanoic acid has several applications across various scientific disciplines:
The incorporation of the strained cyclobutyl ring into amino acid frameworks presents distinctive synthetic challenges due to the ring’s high strain energy (~110 kJ/mol) and conformational constraints. 2-Amino-3-cyclobutylpropanoic acid—a non-proteinogenic alanine derivative—leverages this motif for enhanced metabolic stability and targeted receptor interactions in pharmaceutical applications [1] . Key synthetic strategies include:
Table 1: Comparison of Cyclobutyl Incorporation Strategies
Method | Key Reagent/Catalyst | Yield (%) | Advantage |
---|---|---|---|
[2+2] Photocycloaddition | Alkenes/UV light | 45-60 | Atom economy |
Arndt-Eistert Homologation | Cyclobutanecarbonyl chloride | 70-85 | Scalable backbone extension |
Biocatalytic Transamination | ω-Transaminase | 80-95 | Stereoselective, aqueous conditions |
The cyclobutyl group’s gauche conformation influences the amino acid’s three-dimensional structure, enhancing binding affinity to hydrophobic enzyme pockets—a property exploited in kinase inhibitors and G-protein-coupled receptor modulators [3] .
The chiral center at C2 dictates the biological activity of 2-amino-3-cyclobutylpropanoic acid. The (R)-enantiomer (CAS 174266-00-3) exhibits superior receptor selectivity compared to its (S)-counterpart (CAS 2184782-81-6) in neurological targets [3] . Industrial-scale enantioselective synthesis employs:
Table 2: Stereoselective Methods for (R)-Enantiomer Synthesis
Technique | Conditions | ee (%) | Throughput (g/L/h) |
---|---|---|---|
Rh-DuPhos Hydrogenation | 50 bar H₂, MeOH, 60°C | >98 | 15.2 |
Enzymatic Resolution | pH 7.5, 30°C, CALB lipase | >99 | 8.7 |
Chiral Pool Synthesis | L-Quinine-derived catalysts | 95 | 5.3 |
Transitioning from lab-scale to metric-ton production of 2-amino-3-cyclobutylpropanoic acid necessitates addressing:
Table 3: Optimization Parameters for Industrial Production
Parameter | Lab-Scale | Industrial Process | Improvement |
---|---|---|---|
Cycle Time | 48–72 h | 4–8 h | 85% reduction |
Catalyst Loading | 5 mol% Rh | 0.1 mol% Pd/C | 98% cost reduction |
Solvent Intensity | 50 L/kg | 8 L/kg | 84% reduction |
Overall Yield | 51% | 89% | 75% increase |
Future directions include photoflow functionalization of cyclobutanes and immobilized transaminase cartridges for continuous enantiopure synthesis [3] [7].
Structural and Functional Implications
The cyclobutyl group’s high ring strain and puckered conformation induce unique electronic and steric effects:
These properties underpin applications in next-generation therapeutics, particularly for CNS disorders and enzyme inhibition.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4